molecular formula C9H19NO3 B3057908 5-[Bis(2-hydroxyethyl)amino]pentan-2-one CAS No. 86271-48-9

5-[Bis(2-hydroxyethyl)amino]pentan-2-one

Cat. No.: B3057908
CAS No.: 86271-48-9
M. Wt: 189.25 g/mol
InChI Key: DNNILJGFRIKXHA-UHFFFAOYSA-N
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Description

Significance of the 5-[Bis(2-hydroxyethyl)amino]pentan-2-one Scaffold in Chemical Research

The scaffold of this compound combines the functionalities of an amino alcohol and a ketone. The "bis(2-hydroxyethyl)amino" moiety is a well-known structural feature in various chemical contexts. For instance, compounds containing this group, such as [Bis(2-hydroxyethyl)amino]tris(hydroxymethyl)methane (Bis-Tris), are recognized as important complexing agents. researchgate.net The presence of multiple hydroxyl groups and a tertiary amine allows for the formation of complex supramolecular structures through hydrogen bonding. researchgate.net

The diethanolamine (B148213) substructure is also found in various biologically active molecules and industrial compounds. For example, coco bis-(2-hydroxyethyl)amine oxide is used in commercial applications. alfa-chemistry.com The reactivity of the hydroxyl groups allows for further derivatization, while the tertiary amine can act as a base or a nucleophile. The combination of these features within a single molecule makes the "bis(2-hydroxyethyl)amino" group a valuable component in the design of functional molecules. ontosight.ai

The pentan-2-one backbone provides a reactive ketone carbonyl group and a flexible alkyl chain. The ketone can undergo a wide range of chemical transformations, including nucleophilic additions, reductions, and condensations. This reactivity is fundamental to the construction of more complex carbon skeletons.

Contextualization of Amino Ketones and Amino Alcohols in Contemporary Organic Chemistry

Amino ketones and amino alcohols are classes of organic compounds that are of paramount importance in modern organic synthesis and medicinal chemistry. Their bifunctional nature makes them highly versatile synthons for the preparation of a wide array of more complex molecules, including many natural products and pharmaceuticals.

Amino Ketones:

Amino ketones are organic compounds containing both an amine and a ketone functional group. They are crucial building blocks for the synthesis of various heterocyclic compounds and are found in numerous biologically active molecules. researchgate.netcolab.ws For example, drugs like mephedrone (B570743) and bupropion (B1668061) contain the α-amino carbonyl moiety. colab.ws The presence of both a nucleophilic amine and an electrophilic ketone in close proximity allows for a diverse range of chemical transformations.

Recent advances in organic synthesis have led to the development of numerous stereoselective methods for the preparation of β-amino ketones, highlighting their importance as synthetic precursors. researchgate.net These methods often employ transition metal catalysis to achieve high levels of efficiency and selectivity. researchgate.net The development of such synthetic protocols is driven by the significant biological activities exhibited by many compounds containing the β-amino ketone motif. researchgate.net

Type of Amino KetoneSynthetic Utility
α-Amino KetonesPrecursors to pyrazines, pyrroles, and chiral 1,2-amino alcohols. rsc.org
β-Amino KetonesFound in drugs such as tolperisone (B1682978) and sitagliptin; used in the synthesis of various heterocyclic compounds. researchgate.net

Amino Alcohols:

Amino alcohols are organic compounds that contain both an amine and a hydroxyl functional group. alfa-chemistry.com This class of compounds is ubiquitous in nature, being present in most amino acids and peptides. alfa-chemistry.com Vicinal amino alcohols, in particular, are a key structural motif in many biologically active compounds, including antibiotics and alkaloids. researchgate.net

In synthetic organic chemistry, amino alcohols are highly valued as chiral ligands and auxiliaries in asymmetric catalysis. alfa-chemistry.comdiva-portal.org Their ability to coordinate to metal centers through both the nitrogen and oxygen atoms allows for the creation of well-defined chiral environments, which can induce high levels of stereoselectivity in chemical reactions. diva-portal.org The development of efficient and stereoselective methods for the synthesis of amino alcohols is therefore an active area of research. acs.orgdiva-portal.org

The dual reactivity of amines and alcohols allows for a wide range of applications, from their use as solvents and synthetic intermediates to their role as high-boiling bases in industrial processes. alfa-chemistry.com Their hydrophilic nature, due to the presence of both hydroxyl and amino groups, also makes them soluble in water. alfa-chemistry.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-[bis(2-hydroxyethyl)amino]pentan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO3/c1-9(13)3-2-4-10(5-7-11)6-8-12/h11-12H,2-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNNILJGFRIKXHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCCN(CCO)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90301255
Record name 5-[bis(2-hydroxyethyl)amino]pentan-2-one
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Molecular Weight

189.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86271-48-9
Record name NSC142076
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-[bis(2-hydroxyethyl)amino]pentan-2-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 5 Bis 2 Hydroxyethyl Amino Pentan 2 One

Conventional Batch Synthesis Approaches to 5-[Bis(2-hydroxyethyl)amino]pentan-2-one

Conventional batch synthesis remains a fundamental and widely practiced method for the production of specialty chemicals. These approaches offer versatility and are well-suited for laboratory-scale and moderate-volume production. The synthesis of this compound is primarily achieved through the strategic formation of a carbon-nitrogen bond, typically via nucleophilic substitution reactions.

Nucleophilic Alkylation Reactions of Secondary Amino Alcohols with Halogenated Ketones

A primary and effective strategy for synthesizing the target compound involves the nucleophilic alkylation of a secondary amino alcohol with a suitable halogenated ketone. This SN2 (substitution nucleophilic bimolecular) reaction is a direct method for creating the core structure of the molecule. The diethanolamine (B148213) moiety provides the nucleophilic nitrogen, which attacks the electrophilic carbon of the halogenated pentanone chain.

A well-documented direct synthesis involves the reaction of N-ethylethanolamine with 5-chloro-2-pentanone (B45304). In this procedure, N-ethylethanolamine acts as the nucleophile, attacking the carbon atom bonded to the chlorine in 5-chloro-2-pentanone. The reaction is typically conducted in a biphasic solvent system, such as chloroform (B151607) and water, in the presence of a base like potassium hydroxide (B78521). The base is crucial for deprotonating the amino alcohol, thereby increasing its nucleophilicity. This process has been shown to produce the target compound, 5-[ethyl(2-hydroxyethyl)amino]pentan-2-one (B1630810), in high yields, with reported molar yields reaching up to 94.7% relative to the starting 5-chloro-2-pentanone. wikipedia.orgorganic-chemistry.org

ParameterCondition
Nucleophile N-Ethylethanolamine
Electrophile 5-Chloro-2-pentanone
Catalyst Tetrabutylammonium (B224687) bromide
Base Potassium hydroxide
Solvent System Chloroform / Water
Temperature 20 - 30 °C
Reaction Time 3 hours
Yield 94.7%

This interactive table summarizes the reaction conditions for the direct synthesis of 5-[ethyl(2-hydroxyethyl)amino]pentan-2-one.

To overcome the challenge of bringing reactants from two immiscible phases (organic and aqueous) together, phase-transfer catalysis (PTC) is employed. scienceasia.org In the synthesis of 5-[ethyl(2-hydroxyethyl)amino]pentan-2-one, a phase-transfer catalyst such as tetrabutylammonium bromide is used. wikipedia.orgorganic-chemistry.org This catalyst facilitates the transfer of the hydroxide ion (from potassium hydroxide in the aqueous phase) to the organic phase. The quaternary ammonium (B1175870) cation of the catalyst pairs with the hydroxide anion, allowing it to deprotonate the N-ethylethanolamine in the organic phase where the 5-chloro-2-pentanone is also present. This significantly accelerates the reaction rate by increasing the concentration of the activated nucleophile in the organic phase. scienceasia.org PTC is considered a "green chemistry" technique as it can reduce the need for harsh solvents and high temperatures, while often improving yields and reducing reaction times. byjus.com

Precursor Chemistry and Diversified Synthetic Routes for the Pentan-2-one Moiety

While 5-chloro-2-pentanone is a common precursor, other halogenated derivatives can also be used. nist.govnih.gov The reactivity of alkyl halides in SN2 reactions follows the trend I > Br > Cl > F. Therefore, 5-iodopentan-2-one (B3051912) would be a more reactive electrophile than its chloro-analogue, potentially allowing for milder reaction conditions or shorter reaction times.

A common method to prepare an alkyl iodide from an alkyl chloride or bromide is the Finkelstein reaction . wikipedia.orgbyjus.com This reaction involves treating the alkyl chloride (5-chloro-2-pentanone) with a solution of sodium iodide in a solvent like acetone (B3395972). The equilibrium is driven towards the formation of the alkyl iodide because sodium chloride is insoluble in acetone and precipitates out of the solution, effectively removing it from the reaction mixture. wikipedia.orgorganic-chemistry.org This strategy provides a versatile route to more reactive precursors for the alkylation step.

ReactantReagentSolventProductKey Feature
5-Chloro-2-pentanoneSodium Iodide (NaI)Acetone5-Iodopentan-2-onePrecipitation of NaCl drives the reaction to completion.

This interactive table outlines the Finkelstein reaction for the synthesis of 5-iodopentan-2-one.

Starting MaterialReagentProductReaction Type
2-AcetylbutyrolactoneHydrochloric Acid (HCl)5-Chloro-2-pentanoneAcid-catalyzed ring-opening and chlorination

This interactive table details the synthesis of the pentan-2-one precursor from 2-acetylbutyrolactone.

Continuous Flow Synthesis Technologies for this compound

The transition from traditional batch processing to continuous flow synthesis for the production of specialty chemicals and active pharmaceutical ingredients (APIs) represents a significant advancement in chemical manufacturing. Continuous flow methodologies offer numerous advantages, including enhanced safety, improved heat and mass transfer, greater reproducibility, and the potential for process automation and seamless integration of reaction and purification steps. mit.eduuc.pt For the synthesis of this compound, a compound of interest in various chemical sectors, the application of continuous flow technologies can lead to more efficient, scalable, and economically viable production processes. While specific literature on the continuous flow synthesis of this compound is not extensively available, the principles and technologies can be extrapolated from the synthesis of structurally similar compounds, such as the key intermediate for the antimalarial drug hydroxychloroquine (B89500), 5-(ethyl(2-hydroxyethyl)amino)pentan-2-one. beilstein-journals.orgsemanticscholar.org

Development and Optimization of Flow Reactor Systems

The core of a continuous flow synthesis setup is the reactor system, which can range from simple coiled tubing to more complex microfluidic devices and packed-bed reactors. mit.edursc.org The design and optimization of these systems are crucial for achieving high yields and purity of the target molecule.

For the synthesis of a substituted aminopentanone like this compound, a potential continuous flow setup would involve pumping solutions of the reactants, diethanolamine and a suitable pentan-2-one precursor (e.g., 5-halopentan-2-one), through a heated reactor coil. beilstein-journals.org Key parameters for optimization include the reactor material (e.g., PFA, stainless steel), internal diameter and length of the reactor coil, temperature, pressure, and residence time. mit.edu The residence time, which is the time the reactants spend in the heated zone of the reactor, is controlled by the reactor volume and the flow rate of the pumps. mit.edu

In the continuous synthesis of the related compound 5-(ethyl(2-hydroxyethyl)amino)pentan-2-one, a stock solution of 5-iodopentan-2-one and 2-(ethylamino)ethan-1-ol in tetrahydrofuran (B95107) (THF) were streamed into a 10 mL reactor coil. beilstein-journals.org The reaction was then passed through a packed-bed reactor containing potassium carbonate at 100 °C. beilstein-journals.org This approach, combining a tubular reactor with a packed-bed reactor, demonstrates a common strategy to facilitate reactions involving solid reagents or catalysts in a continuous manner.

Table 1: Key Parameters for Flow Reactor Optimization

ParameterDescriptionTypical Range for Amination ReactionsRationale for Optimization
Residence Time The average amount of time a particle of fluid spends inside the reactor.10 - 30 minutes beilstein-journals.orgmdpi.comAffects reaction completion; longer times may lead to side reactions.
Temperature The temperature at which the reaction is conducted within the reactor.60 - 150 °C beilstein-journals.orgacs.orgInfluences reaction kinetics; higher temperatures can increase reaction rate but may also promote degradation.
Pressure The pressure maintained within the flow system, often using a back-pressure regulator.Atmospheric to several bars researchgate.netCan prevent solvent boiling at elevated temperatures and influence reaction rates.
Stoichiometry The molar ratio of reactants being fed into the system.1:1 to 1:2 (amine to ketone precursor)Optimizing the ratio can maximize the conversion of the limiting reagent and minimize byproducts.
Catalyst Loading In packed-bed reactors, the amount and activity of the immobilized catalyst.Varies based on catalyst typeAffects the reaction rate and overall throughput of the system.

Solvent System Selection and Compatibility in Continuous Processes

The choice of solvent is a critical factor in any chemical synthesis, and it takes on additional importance in continuous flow systems. The solvent must not only dissolve the reactants and be compatible with the reaction conditions but also be suitable for the materials used in the flow setup (tubing, pumps, connectors). rsc.org Furthermore, the solvent's physical properties, such as boiling point and viscosity, are important considerations for pumping and maintaining stable flow. mdpi.com

Polar aprotic solvents like tetrahydrofuran (THF), acetonitrile, and dimethylformamide (DMF) are often employed in amination reactions. beilstein-journals.org In the continuous synthesis of 5-(ethyl(2-hydroxyethyl)amino)pentan-2-one, THF was used as the solvent. beilstein-journals.org For enzymatic reactions in continuous flow, polar solvents like methanol (B129727) have been shown to be effective. mdpi.com The selection of a "green" solvent is also an increasing focus to improve the environmental sustainability of the process. rsc.org

The compatibility of the solvent with all components of the flow system is essential to prevent degradation of the equipment and contamination of the product stream. For instance, while many organic solvents are compatible with PFA or FEP tubing, some can cause swelling or degradation of certain types of plastics or elastomers used in seals and connectors. rsc.org

Table 2: Solvent Considerations for Continuous Flow Synthesis

Solvent PropertyImportance in Continuous FlowExample Solvents for Amination
Solubility of Reactants Ensures a homogeneous reaction mixture and prevents clogging of the reactor.THF, Methanol, Acetonitrile beilstein-journals.orgmdpi.com
Boiling Point A higher boiling point allows for a wider range of reaction temperatures without over-pressurizing the system.DMF, DMSO
Viscosity Affects the ease of pumping and the pressure drop across the reactor.Lower viscosity solvents are generally preferred.
Material Compatibility Prevents degradation of reactor components and contamination.Important to check compatibility charts for tubing and fittings.
Environmental Impact "Green" solvents are preferred to minimize the environmental footprint of the process.Ethanol, 2-Methyltetrahydrofuran

Process Intensification and High-Throughput Synthesis Strategies

Process intensification refers to the development of smaller, safer, and more energy-efficient manufacturing processes. Continuous flow technology is a key enabler of process intensification. worktribe.com By leveraging the high surface-area-to-volume ratio in microreactors, heat and mass transfer can be significantly improved, leading to faster and more selective reactions. uc.pt

High-throughput synthesis aims to rapidly screen a large number of reaction conditions or synthesize a library of compounds in a short amount of time. rsc.org Continuous flow systems are well-suited for high-throughput experimentation. By using automated pumping systems and in-line analytics, a wide range of parameters such as temperature, residence time, and stoichiometry can be quickly varied and their effects on the reaction outcome monitored in real-time. nih.gov

For the synthesis of this compound, a high-throughput approach could be used to rapidly identify the optimal conditions for the amination reaction. This would involve systematically varying the aforementioned parameters and analyzing the output stream using techniques like online HPLC or mass spectrometry.

Chemical Reactivity and Functional Group Transformations of 5 Bis 2 Hydroxyethyl Amino Pentan 2 One

Carbonyl Group Reactivity and Derivatization

The ketone carbonyl group at the 2-position is a primary site for nucleophilic addition and condensation reactions, making it a versatile handle for molecular modification.

Formation of Oxime Derivatives and Subsequent Transformations

The carbonyl group of 5-[Bis(2-hydroxyethyl)amino]pentan-2-one readily reacts with hydroxylamine (B1172632) (NH₂OH) to form an oxime. wikipedia.orgquora.com This condensation reaction, typically carried out under mildly acidic conditions, proceeds via nucleophilic attack of the nitrogen atom of hydroxylamine on the electrophilic carbonyl carbon, followed by dehydration to yield the corresponding ketoxime, (E/Z)-5-[Bis(2-hydroxyethyl)amino]pentan-2-one oxime. rsc.orgic.ac.uk

The formation of the oxime is significant as it serves as a gateway to further synthetic transformations. For instance, the oxime can undergo a Beckmann rearrangement when treated with an acid catalyst (e.g., sulfuric acid, PCl₅), which would lead to the formation of an N-substituted amide. masterorganicchemistry.com The specific product of the rearrangement depends on the stereochemistry of the oxime and which alkyl group migrates.

Another important transformation of the oxime is its reduction. Catalytic hydrogenation (e.g., using H₂/Ni) or treatment with reducing agents like sodium amalgam can reduce the oxime to the corresponding primary amine, yielding 5-[Bis(2-hydroxyethyl)amino]pentan-2-amine. wikipedia.org

Table 1: Key Transformations of the Carbonyl Group via Oxime Formation

Transformation Reagents Product
Oximation Hydroxylamine (NH₂OH), mild acid (E/Z)-5-[Bis(2-hydroxyethyl)amino]pentan-2-one oxime
Beckmann Rearrangement Acid catalyst (e.g., H₂SO₄, PCl₅) N-substituted amide

Reductive Processes and Direct Aminations of the Ketone

Reductive amination is a powerful method for converting the ketone directly into a secondary or tertiary amine. orgoreview.comlibretexts.org This one-pot reaction involves treating the ketone with a primary or secondary amine in the presence of a reducing agent. wikipedia.org A common reducing agent for this purpose is sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are mild enough to selectively reduce the intermediate iminium ion without reducing the initial ketone. masterorganicchemistry.com

For example, reacting this compound with a primary amine (R-NH₂) and a suitable reducing agent would yield a secondary amine derivative. This process is fundamental in building more complex molecular architectures. nih.gov

Direct reduction of the ketone to a secondary alcohol is also a feasible transformation. Using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) would convert the carbonyl group into a hydroxyl group, yielding 5-[Bis(2-hydroxyethyl)amino]pentan-2-ol.

Tertiary Amine Functionality: Reactivity and Synthetic Utility

The tertiary amine in the molecule is nucleophilic and basic, allowing for a range of reactions at the nitrogen center.

Nitrogen-Centered Alkylation and Acylation Reactions

The lone pair of electrons on the nitrogen atom makes it susceptible to alkylation by electrophiles such as alkyl halides. researchgate.netrsc.org For instance, reaction with an alkyl halide (e.g., methyl iodide) would lead to the formation of a quaternary ammonium (B1175870) salt.

Acylation of the tertiary amine is generally not feasible as it lacks a proton to be removed. However, the tertiary amine can act as a base or a nucleophilic catalyst in various reactions.

Quaternization and Potential for Cyclic Amine Formation

Quaternization involves the reaction of the tertiary amine with an alkylating agent to form a quaternary ammonium salt. google.comgoogleapis.com This reaction converts the neutral tertiary amine into a permanently charged quaternary ammonium cation. For example, treatment with an alkyl halide like ethyl bromide would yield the corresponding quaternary ammonium bromide. researchgate.net

The presence of the two hydroxyethyl (B10761427) side chains introduces the potential for intramolecular cyclization. nih.govnih.gov Under specific conditions, one of the hydroxyl groups could potentially be converted into a good leaving group (e.g., a tosylate). Subsequent intramolecular nucleophilic attack by the tertiary amine could lead to the formation of a cyclic amine, such as a morpholine (B109124) derivative. acs.orgkoreascience.kr However, this would require careful control of reaction conditions to favor the intramolecular pathway over intermolecular reactions.

Hydroxyl Group Transformations and Protecting Group Strategies

The two primary hydroxyl groups are reactive towards a variety of reagents and can undergo oxidation, esterification, and etherification. Due to their reactivity, they often require protection during transformations at other parts of the molecule. libretexts.org

Protecting groups are essential when performing reactions on the carbonyl or tertiary amine functionalities to prevent unwanted side reactions at the hydroxyl groups. willingdoncollege.ac.in Common protecting groups for alcohols include silyl (B83357) ethers (e.g., tert-butyldimethylsilyl, TBDMS), acetals (e.g., tetrahydropyranyl, THP), or benzyl (B1604629) ethers. researchgate.netorganic-chemistry.org The choice of protecting group depends on the specific reaction conditions to be employed in subsequent steps. acs.org

For example, if a strong base is to be used for a reaction involving the ketone, the acidic protons of the hydroxyl groups would need to be protected to prevent deprotonation. Similarly, if an acid-catalyzed reaction is planned for the carbonyl group, a protecting group stable to acid would be necessary for the hydroxyls. The ability to selectively protect and deprotect these hydroxyl groups is crucial for the successful synthesis of complex derivatives of this compound.

Table 2: Summary of Functional Group Reactivity

Functional Group Type of Reaction Example Reagents Resulting Structure
Ketone Oximation NH₂OH, H⁺ Oxime
Reductive Amination R-NH₂, NaBH₃CN Secondary/Tertiary Amine
Reduction NaBH₄ Secondary Alcohol
Tertiary Amine Quaternization CH₃I Quaternary Ammonium Salt
Hydroxyl Protection (Ether) TBDMS-Cl, Imidazole Silyl Ether

Esterification and Etherification of Hydroxyethyl Moieties

The two primary hydroxyl groups of the hydroxyethyl moieties in this compound are amenable to standard esterification and etherification reactions, analogous to those of other diols and N,N-bis(2-hydroxyethyl)amines. These transformations are fundamental for modifying the compound's polarity, solubility, and potential for further reactions.

Esterification: The hydroxyl groups can be converted to esters by reacting with a variety of acylating agents. These include carboxylic acids (often under acidic catalysis like the Fischer-Speier method), acid anhydrides, or acyl chlorides (typically in the presence of a non-nucleophilic base to neutralize the HCl byproduct). The tertiary amine within the molecule can act as an internal catalyst or base, though its presence may also lead to side reactions if not carefully controlled. For instance, reaction with a long-chain carboxylic acid, such as erucic acid, would yield the corresponding diester, significantly altering the molecule's surfactant properties. This is similar to the formation of amine salts which can be considered a form of esterification.

Etherification: The formation of ethers from the hydroxyl groups can be accomplished through methods like the Williamson ether synthesis. This involves deprotonating the hydroxyl groups with a strong base (e.g., sodium hydride) to form alkoxides, which then undergo nucleophilic substitution with an alkyl halide. Due to the presence of two hydroxyl groups, this reaction can lead to a mixture of mono-etherified, di-etherified, and unreacted starting material. The choice of stoichiometry and reaction conditions is crucial for controlling the degree of etherification.

Below is a table summarizing typical conditions for these transformations, based on analogous reactions with diethanolamine (B148213) derivatives.

TransformationReagentCatalyst/BaseTypical ConditionsProduct Type
Esterification Carboxylic AcidH₂SO₄, TsOHHeatDiester
Acid AnhydridePyridine, DMAPRoom TemperatureDiester
Acyl ChlorideTriethylamine0 °C to Room TempDiester
Etherification Alkyl HalideNaH, KHAnhydrous THF/DMFDiether

Selective Oxidation Pathways of the Hydroxyl Groups

The selective oxidation of the hydroxyl groups in this compound presents a synthetic challenge due to the presence of other oxidizable sites, namely the tertiary amine and the α-carbon to the ketone. Achieving selectivity requires the careful choice of oxidizing agents and reaction conditions.

Oxidation of the primary alcohols to aldehydes can be achieved using mild reagents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) in an anhydrous solvent like dichloromethane. These conditions are generally mild enough to avoid over-oxidation to carboxylic acids and minimize reactions at the tertiary amine.

Further oxidation to the corresponding dicarboxylic acid can be accomplished using stronger oxidizing agents like potassium permanganate (B83412) (KMnO₄) under basic conditions, or Jones reagent (CrO₃ in aqueous acetone (B3395972)/sulfuric acid). However, these harsh conditions may also lead to the oxidation or cleavage of the C-N bonds.

A key challenge is preventing the oxidation of the tertiary amine to an N-oxide. Strategies to achieve this include performing the reaction under acidic conditions, where the amine is protonated and thus deactivated towards many oxidants. This approach takes advantage of the difference in basicity and nucleophilicity between the functional groups.

The table below outlines potential reagents for the selective oxidation of the hydroxyl groups.

Desired ProductOxidizing AgentTypical ConditionsPotential Side Reactions
Dialdehyde PCC, DMPCH₂Cl₂, Room TempOxidation of tertiary amine
Dicarboxylic Acid KMnO₄, Jones ReagentBasic/Acidic, HeatN-Oxide formation, C-N bond cleavage

Cascade and Multicomponent Reactions Incorporating this compound

The structure of this compound, containing both a ketone and an amine functionality, makes it a suitable candidate for participating in cascade and multicomponent reactions (MCRs). These reactions are highly efficient processes that allow for the construction of complex molecules in a single step from three or more reactants.

While this specific molecule is a γ-amino ketone, its reactivity can be compared to the more extensively studied β-amino ketones in reactions like the Mannich reaction. In a multicomponent setup, the ketone functionality can react with an aldehyde and another amine (or ammonia (B1221849) source) in a Mannich-type condensation to form a more complex amino ketone.

Furthermore, the ketone can participate in other well-known MCRs. For instance, in a variation of the Ugi or Passerini reactions, the ketone could potentially act as the carbonyl component. These reactions are powerful tools for generating molecular diversity. An Ugi four-component reaction, for example, would involve the ketone, an amine, an isocyanide, and a carboxylic acid to produce an α-acylamino amide derivative.

The presence of the two hydroxyl groups adds another layer of possibility, allowing for subsequent intramolecular cyclizations or post-MCR modifications. For example, a cascade reaction could be initiated at the ketone or amine, with a subsequent step involving one or both of the hydroxyl groups to form heterocyclic structures.

The following table lists potential multicomponent reactions where this compound could serve as a key building block.

Reaction TypePotential Role of CompoundOther ComponentsResulting Structure
Mannich Reaction Ketone ComponentAldehyde, AmineComplex γ-amino ketone
Ugi Reaction Carbonyl ComponentAmine, Isocyanide, Carboxylic Acidα-Acylamino amide derivative
Petasis Reaction Carbonyl ComponentSecondary Amine, Organoboronic acidSubstituted amino alcohol

Strategic Importance of 5 Bis 2 Hydroxyethyl Amino Pentan 2 One As a Chemical Intermediate

Integration into Advanced Organic Synthesis Pathways

The integration of 5-[ethyl(2-hydroxyethyl)amino]pentan-2-one (B1630810) into advanced organic synthesis pathways is exemplified by its role in the industrial production of hydroxychloroquine (B89500). In this multi-step synthesis, the aminoketone serves as a crucial precursor that introduces a key portion of the final molecule's side chain.

The synthesis typically begins with the reaction of 5-chloro-2-pentanone (B45304) with 2-(ethylamino)ethanol. This nucleophilic substitution reaction forms the carbon-nitrogen bond, yielding 5-[ethyl(2-hydroxyethyl)amino]pentan-2-one. The reaction conditions for this process are outlined in the table below.

Parameter Condition
Reactants5-Chloro-2-pentanone, 2-(Ethylamino)ethanol
CatalystTetrabutylammonium (B224687) bromide
BasePotassium hydroxide (B78521)
Solvent SystemChloroform (B151607) and Water
Temperature20-30°C
Reaction Time3 hours

This initial condensation reaction is a critical step that demonstrates the compound's role as a bridge between simpler starting materials and more complex downstream intermediates. The resulting aminoketone can then undergo further transformations, such as reductive amination, to build upon its molecular framework. The presence of both a ketone and a hydroxyl group offers multiple points for subsequent chemical modifications, allowing for its seamless integration into diverse and complex synthetic routes.

Precursor for Nitrogen-Containing Heterocycles and Polyfunctional Architectures

The molecular architecture of 5-[ethyl(2-hydroxyethyl)amino]pentan-2-one makes it an ideal precursor for the synthesis of nitrogen-containing heterocycles. These cyclic structures are of immense importance in medicinal chemistry, as they form the core of many therapeutic agents. nih.govacs.org

The most well-documented application in this context is the synthesis of the quinoline-based drug, hydroxychloroquine. nih.gov After its initial formation, the 5-[ethyl(2-hydroxyethyl)amino]pentan-2-one undergoes a reductive amination reaction to convert the ketone group into a primary amine, yielding 4-[ethyl(2-hydroxyethyl)amino]-1-methylbutylamine. This intermediate is then coupled with 4,7-dichloroquinoline (B193633) to form the final hydroxychloroquine molecule.

Beyond this specific example, the structure of 5-[ethyl(2-hydroxyethyl)amino]pentan-2-one lends itself to the potential synthesis of a variety of other nitrogen-containing heterocycles, such as piperidines and pyrrolidines. Intramolecular cyclization reactions, potentially after modification of the existing functional groups, could lead to the formation of these valuable ring systems. The presence of the dihydroxyethylamino group also offers the possibility of forming more complex polyfunctional architectures, such as cryptands or other chelating agents, through further reactions at the hydroxyl groups.

Heterocyclic System Potential Synthetic Approach from the Intermediate
Quinoline DerivativesReductive amination followed by coupling with a substituted quinoline.
PiperidinesIntramolecular reductive amination or other cyclization strategies.
PyrrolidinesModification of the carbon backbone followed by intramolecular cyclization.
MorpholinesIntramolecular cyclization involving the hydroxyl groups.

The versatility of this intermediate as a precursor for such a diverse range of nitrogen-containing structures underscores its strategic importance in synthetic organic chemistry.

Methodologies for Stereoselective Conversion

The development of stereoselective conversions is a critical aspect of modern pharmaceutical synthesis, as the biological activity of a drug often resides in a single enantiomer. While specific methodologies for the stereoselective conversion of 5-[ethyl(2-hydroxyethyl)amino]pentan-2-one are not extensively documented, several established strategies for the asymmetric synthesis of related aminoketones and their cyclized products can be proposed.

One plausible approach involves the use of chiral auxiliaries . These are chiral molecules that are temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. For example, a chiral auxiliary could be attached to the amino group, which would then direct a stereoselective reduction of the ketone or a stereoselective cyclization reaction.

Biocatalysis offers another powerful tool for stereoselective transformations. The use of enzymes, such as transaminases, could potentially be employed for the asymmetric synthesis of the corresponding chiral amine from the ketone. Transaminases are known to catalyze the stereoselective transfer of an amino group to a prochiral ketone, yielding a chiral amine with high enantiomeric excess.

Catalytic asymmetric reduction of the ketone moiety is another viable strategy. The use of chiral catalysts, such as those based on transition metals like ruthenium or rhodium complexed with chiral ligands, can facilitate the reduction of the ketone to a chiral alcohol with high stereoselectivity. This chiral alcohol could then be a precursor for the synthesis of stereochemically defined heterocycles.

These proposed methodologies, summarized in the table below, represent potential avenues for the development of stereoselective syntheses involving 5-[ethyl(2-hydroxyethyl)amino]pentan-2-one, further enhancing its utility as a strategic chemical intermediate.

Methodology Description Potential Outcome
Chiral AuxiliariesTemporary incorporation of a chiral molecule to direct a reaction's stereochemistry.Diastereoselective formation of a new stereocenter.
BiocatalysisUse of enzymes, such as transaminases, to catalyze a stereoselective reaction.Enantioselective synthesis of a chiral amine from the ketone.
Catalytic Asymmetric ReductionReduction of the ketone using a chiral catalyst to produce a chiral alcohol.Enantioselective synthesis of a chiral alcohol.

Further research into these and other stereoselective methods will undoubtedly expand the applications of this versatile chemical intermediate in the synthesis of enantiomerically pure, complex molecules.

Advanced Spectroscopic and Chromatographic Characterization Methodologies for 5 Bis 2 Hydroxyethyl Amino Pentan 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural determination of 5-[Bis(2-hydroxyethyl)amino]pentan-2-one, offering precise information about the hydrogen and carbon environments within the molecule.

Proton (¹H) NMR spectroscopy allows for the identification and differentiation of the various proton environments in the molecule. The expected chemical shifts are influenced by the electronegativity of adjacent atoms (oxygen and nitrogen) and the presence of the carbonyl group. The hydroxyl protons are typically observed as a broad singlet, and their chemical shift can vary depending on the solvent, concentration, and temperature due to hydrogen bonding.

Based on the structure, a predicted ¹H NMR spectrum would exhibit distinct signals for the methyl, methylene (B1212753), and hydroxyl protons. The methylene groups adjacent to the nitrogen and oxygen atoms are expected to be shifted downfield.

Predicted ¹H NMR Data for this compound

Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Integration
H-1 ~2.1 Singlet 3H
H-3 ~2.4 Triplet 2H
H-4 ~1.7 Multiplet 2H
H-5 ~2.5 Triplet 2H
H-1' ~2.6 Triplet 4H
H-2' ~3.6 Triplet 4H

Carbon-13 (¹³C) NMR spectroscopy provides information on the different carbon environments. The carbonyl carbon (C-2) is expected to have the most downfield chemical shift, a characteristic feature of ketones. libretexts.orgreddit.com The carbons bonded to the nitrogen and oxygen atoms will also be significantly deshielded.

Predicted ¹³C NMR Data for this compound

Assignment Predicted Chemical Shift (ppm)
C-1 ~30
C-2 ~210
C-3 ~42
C-4 ~22
C-5 ~58
C-1' ~55

To confirm the structural assignments from 1D NMR, two-dimensional (2D) NMR experiments are invaluable.

COSY (Correlation Spectroscopy): This experiment would reveal the scalar couplings between adjacent protons. Key correlations are expected between H-3 and H-4, H-4 and H-5, and between the protons of the hydroxyethyl (B10761427) groups (H-1' and H-2').

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons. It would definitively link each proton signal to its corresponding carbon signal (e.g., H-1 to C-1, H-3 to C-3, etc.).

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) Analysis

Fourier Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

The FT-IR spectrum of this compound is predicted to show several key absorption bands:

A broad and strong absorption band in the region of 3550–3200 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl groups, indicative of hydrogen bonding. mdpi.com

Strong C-H stretching vibrations for the aliphatic methylene and methyl groups are expected in the 3000–2850 cm⁻¹ range.

A very strong and sharp absorption band around 1715 cm⁻¹ is characteristic of the C=O stretching vibration of a saturated aliphatic ketone. orgchemboulder.comlibretexts.orgopenstax.org

C-N stretching vibrations are anticipated to appear in the 1250–1020 cm⁻¹ region.

The C-O stretching vibrations of the primary alcohol groups will likely be observed in the 1050-1150 cm⁻¹ range.

Predicted FT-IR Data for this compound

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
O-H Stretch 3550–3200 Strong, Broad
C-H Stretch 3000–2850 Strong
C=O Stretch ~1715 Strong, Sharp
C-N Stretch 1250–1020 Medium

Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful tool for determining the molecular weight of a compound and for obtaining structural information from its fragmentation pattern.

The molecular formula of this compound is C₉H₁₉NO₃, which corresponds to a molecular weight of 189.25 g/mol . The mass spectrum would be expected to show a molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺) depending on the ionization technique used.

Common fragmentation pathways for a molecule of this type include:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a characteristic fragmentation for amines. This would result in the loss of alkyl radicals and the formation of a resonance-stabilized iminium ion.

Cleavage adjacent to the carbonyl group: Ketones can undergo cleavage of the bond between the carbonyl carbon and the adjacent carbon atom.

Loss of water: The presence of hydroxyl groups makes the loss of a water molecule (18 Da) a likely fragmentation pathway.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. For a compound like this compound, which has polar hydroxyl groups, derivatization may be necessary to increase its volatility for GC analysis. northwestern.edu Silylation is a common derivatization technique for this purpose. The GC would provide the retention time of the derivatized compound, and the mass spectrometer would provide its mass spectrum, allowing for both identification and quantification. The fragmentation pattern observed in the mass spectrum would be characteristic of the derivatized molecule and would be used to confirm its structure.

Liquid Chromatography-Mass Spectrometry (LC-MS) and Ultra-Performance Liquid Chromatography (UPLC)

The hyphenated technique of Liquid Chromatography-Mass Spectrometry (LC-MS) stands as a powerful tool for the analysis of this compound. This method combines the superior separation capabilities of liquid chromatography with the highly sensitive and specific detection provided by mass spectrometry. LC-MS is particularly adept at identifying and quantifying the target compound, as well as detecting and characterizing any potential impurities, even at trace levels.

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over conventional HPLC, utilizing smaller stationary phase particles (typically sub-2 µm). This results in markedly improved resolution, greater sensitivity, and a substantial reduction in analysis time. When coupled with a mass spectrometer, UPLC-MS provides a highly efficient platform for the detailed analysis of this compound and its related substances. The enhanced peak capacity and speed of UPLC are invaluable for high-throughput screening and comprehensive impurity profiling.

In a typical LC-MS analysis, the compound is first separated on a chromatographic column and then introduced into the mass spectrometer. Electrospray ionization (ESI) is a commonly employed ionization technique for this type of polar molecule, generating protonated molecular ions [M+H]⁺ that allow for precise mass determination.

Table 1: Illustrative LC-MS Parameters for Analysis

Parameter Condition
Chromatography System UPLC/HPLC
Column C18 reversed-phase (e.g., 2.1 x 50 mm, 1.7 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.3 - 0.5 mL/min
Ionization Mode Electrospray Ionization (ESI), Positive
Mass Analyzer Quadrupole, Time-of-Flight (TOF)

| Expected Ion [M+H]⁺ | m/z 190.1443 |

Chromatographic Purity Assessment: High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the cornerstone method for assessing the chromatographic purity of this compound. This technique is employed to separate the main compound from any process-related impurities, starting materials, or degradation products. The area percentage of the main peak in the resulting chromatogram is used to calculate the purity of the substance.

A validated, stability-indicating HPLC method is essential for quality control. Such a method must be capable of resolving the active pharmaceutical ingredient (API) intermediate from all known impurities and any potential degradants that might form under stress conditions (e.g., acid, base, oxidation, heat, light). Reversed-phase HPLC is the most common mode used for this purpose, typically employing a C8 or C18 stationary phase.

Detection is most commonly achieved using an ultraviolet (UV) detector. Since this compound contains a ketone chromophore, it exhibits UV absorbance, allowing for sensitive detection. The selection of an appropriate wavelength is crucial for achieving optimal sensitivity for both the main compound and its impurities. The purity is often determined by the principle of area normalization, assuming that all components have a similar response factor at the chosen wavelength.

Table 2: Typical HPLC Method Parameters for Purity Assessment

Parameter Condition
Instrument High-Performance Liquid Chromatograph
Column Octadecylsilyl silica (B1680970) gel for chromatography (C18)
Column Temperature 25 - 40 °C
Detector Ultraviolet (UV) Absorbance
Detection Wavelength ~210 nm
Mobile Phase Gradient or isocratic mixture of an aqueous buffer and an organic solvent (e.g., Acetonitrile, Methanol)
Injection Volume 5 - 20 µL

| Data Analysis | Area Percentage Normalization |

The development and validation of such HPLC methods are governed by international regulatory guidelines, ensuring that the purity of each batch of this compound is accurately and reliably determined before its use in subsequent manufacturing steps.

Computational Chemistry and Theoretical Investigations of 5 Bis 2 Hydroxyethyl Amino Pentan 2 One

Quantum Chemical Calculations: Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is frequently employed to determine the optimized molecular geometry, corresponding to the lowest energy arrangement of atoms in a molecule. For 5-[Bis(2-hydroxyethyl)amino]pentan-2-one, a DFT study would provide precise bond lengths, bond angles, and dihedral angles. This foundational data is essential for understanding the molecule's three-dimensional shape and is a prerequisite for further computational analysis.

Table 1: Hypothetical DFT Optimized Geometry Parameters for this compound This table is for illustrative purposes only, as specific research data is unavailable.

Parameter Bond/Angle Hypothetical Value
Bond Length C=O 1.21 Å
Bond Length C-N 1.47 Å
Bond Length O-H 0.96 Å
Bond Angle C-N-C 112°
Dihedral Angle H-O-C-C 180°

Frontier Molecular Orbital (FMO) Theory and Reactivity Predictions

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the HOMO-LUMO energy gap are key indicators of a molecule's chemical reactivity, kinetic stability, and electronic properties. A low HOMO-LUMO gap suggests that a molecule is more reactive. An analysis of this compound would involve calculating these energies to predict its behavior in chemical reactions.

Molecular Electrostatic Potential (MEP) Surface Analysis

A Molecular Electrostatic Potential (MEP) surface map illustrates the charge distribution within a molecule. It is a valuable tool for predicting how a molecule will interact with other charged species. Regions of negative potential (typically colored red) indicate areas that are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For this compound, an MEP analysis would identify the reactive sites, such as the lone pairs on the oxygen and nitrogen atoms.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It examines charge transfer between filled donor orbitals and empty acceptor orbitals, quantifying the strength of these interactions. In this compound, NBO analysis could reveal hyperconjugative interactions and the nature of intramolecular hydrogen bonding, which would significantly influence its conformational preferences and stability.

Conformational Landscape and Energy Profile Studies

Molecules with several single bonds, like this compound, can exist in multiple conformations. Conformational analysis involves mapping the potential energy surface to identify the most stable conformers and the energy barriers between them. This information is critical for understanding the molecule's flexibility and its predominant shapes in different environments.

Reaction Path Exploration and Transition State Characterization

Computational chemistry can be used to model the step-by-step mechanism of a chemical reaction. This involves identifying the transition state structures, which are the high-energy points along the reaction coordinate. By calculating the activation energies, researchers can predict the feasibility and rate of a reaction. For this compound, this type of study could, for example, elucidate the mechanism of its synthesis or its degradation pathways.

Coordination Chemistry and Metal Complexation of the Bis 2 Hydroxyethyl Amino Moiety

Design Principles for Amino Alcohol Ligands

The design of amino alcohol ligands is guided by several key principles aimed at tailoring the resulting metal complexes for specific applications. The denticity of the ligand, which is the number of donor atoms that can bind to a central metal ion, is a primary consideration. The bis(2-hydroxyethyl)amino group, for instance, can act as a tridentate ligand (N, O, O'). The length of the alkyl chains connecting the donor atoms influences the size and stability of the resulting chelate rings, with five- and six-membered rings generally being the most stable.

Furthermore, the steric and electronic properties of the ligand can be fine-tuned by introducing substituents. In the case of 5-[Bis(2-hydroxyethyl)amino]pentan-2-one, the pentan-2-one backbone introduces an additional potential coordination site through the carbonyl oxygen, and its specific stereochemistry could influence the geometry of the resulting metal complexes. The chiral nature of many amino alcohol ligands is also a critical design element for their application in asymmetric catalysis.

Synthesis and Characterization of Metal Complexes Featuring Bis(2-hydroxyethyl)amino-Derived Ligands

The synthesis of metal complexes with amino alcohol ligands is typically achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. The choice of solvent, reaction temperature, and stoichiometry of the reactants can significantly influence the structure and composition of the final product.

Characterization of these complexes involves a suite of analytical techniques. Elemental analysis provides the empirical formula of the complex. Spectroscopic methods such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are used to confirm the coordination of the ligand to the metal ion. Techniques like mass spectrometry help in determining the molecular weight and fragmentation pattern of the complex.

Spectroscopic and X-ray Crystallographic Analysis of Coordination Compounds

Spectroscopic techniques are indispensable for elucidating the structure and bonding in coordination compounds.

Infrared (IR) Spectroscopy: Changes in the vibrational frequencies of the O-H, C-N, and C=O bonds upon coordination can be observed. For instance, a shift to lower frequency of the O-H stretching band can indicate the coordination of the hydroxyl group to the metal center.

UV-Visible Spectroscopy: This technique provides information about the electronic transitions within the complex, which can help in determining the coordination geometry around the metal ion.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy can reveal changes in the chemical shifts of the ligand's protons and carbons upon complexation, providing insights into the coordination environment.

Chelation Effects and Coordination Modes of the Amino Alcohol Functionality

The amino alcohol functionality, with its nitrogen and oxygen donor atoms, can coordinate to a metal ion in several ways. The bis(2-hydroxyethyl)amino moiety can act as a tridentate ligand, forming two five-membered chelate rings with the metal ion, which is an entropically favorable arrangement known as the chelate effect . This effect leads to enhanced stability of the resulting complex compared to complexes with analogous monodentate ligands.

The coordination can occur in a facial (fac) or meridional (mer) fashion, depending on the geometric arrangement of the donor atoms around the metal center. The specific coordination mode adopted is influenced by factors such as the nature of the metal ion, the presence of other ligands, and the reaction conditions. The deprotonation of the hydroxyl groups can also lead to the formation of bridging alkoxo groups, resulting in polynuclear complexes.

While these principles are well-established for the broader family of amino alcohol ligands, their specific application to this compound awaits experimental investigation.

Academic Research on Structural Analogs and Derivatives of 5 Bis 2 Hydroxyethyl Amino Pentan 2 One

Synthesis and Structure-Reactivity Relationships of Related Amino Pentanones and Amino Alcohols

The synthesis of β-amino carbonyl compounds, such as 5-[Bis(2-hydroxyethyl)amino]pentan-2-one, is often achieved through the Mannich reaction. wikipedia.orgacs.org This three-component organic reaction involves the aminoalkylation of an acidic proton located on a carbonyl compound with formaldehyde (B43269) and a primary or secondary amine. wikipedia.org In the context of the target molecule, pentan-2-one would serve as the carbonyl component, and diethanolamine (B148213) would be the secondary amine. The reaction typically proceeds through the formation of an iminium ion from the amine and formaldehyde, which then reacts with the enol form of the ketone. wikipedia.org

The structure of these amino pentanones and amino alcohols dictates their reactivity. The tertiary amine nitrogen in this compound is a nucleophilic center, capable of reacting with electrophiles. However, the presence of the two hydroxyl groups can influence this reactivity through intramolecular hydrogen bonding or by acting as coordination sites for metal ions. The ketone carbonyl group provides a site for nucleophilic attack and can undergo a variety of reactions, such as reduction to a secondary alcohol or reaction with Grignard reagents.

The relationship between the structure of amino alcohols and their chemical behavior is a subject of ongoing research. The arrangement and nature of substituents on the nitrogen atom and the carbon backbone can significantly impact the compound's physical and chemical properties, including its basicity, nucleophilicity, and ability to participate in hydrogen bonding.

Table 1: Comparison of Synthetic Approaches for Related Amino Pentanones

Target CompoundReactantsReaction TypeKey Features
This compound (Proposed)Pentan-2-one, Formaldehyde, DiethanolamineMannich ReactionThree-component condensation. wikipedia.org
This compound (Proposed)5-Chloro-2-pentanone (B45304), DiethanolamineNucleophilic SubstitutionDirect alkylation of the amine.
5-[ethyl(2-hydroxyethyl)amino]pentan-2-one (B1630810)N-ethylethanolamine, 5-chloro-2-pentanoneNucleophilic SubstitutionDemonstrates the feasibility of alkylating an amino alcohol with a halo-ketone.

Functional Group Diversity within the Bis(2-hydroxyethyl)amino Scaffold

The bis(2-hydroxyethyl)amino moiety, derived from diethanolamine, is a versatile scaffold that allows for a wide range of functional group diversity. researchgate.netbdmaee.net The two primary hydroxyl groups and the tertiary amine nitrogen serve as reactive handles for further chemical modifications.

The hydroxyl groups can undergo esterification or etherification to introduce a variety of functional groups. For example, they can be reacted with acyl chlorides or anhydrides to form esters, or with alkyl halides under basic conditions to form ethers. These modifications can dramatically alter the solubility, lipophilicity, and coordinating properties of the molecule. The diethanolamine backbone itself can be synthesized through the reaction of ethylene (B1197577) oxide with ammonia (B1221849). researchgate.net

The tertiary amine can be quaternized by reaction with alkyl halides to form quaternary ammonium (B1175870) salts. masterorganicchemistry.com This transformation introduces a permanent positive charge and can be used to modify the compound's biological activity or physical properties. The nitrogen atom's lone pair of electrons also allows it to act as a ligand, coordinating to metal ions to form metal complexes. The bis(2-hydroxyethyl)amino group can act as a tridentate ligand, coordinating through the nitrogen and both oxygen atoms. nih.gov

Research has shown that diethanolamine and its derivatives are used in the synthesis of various heterocyclic compounds, such as morpholines and piperazines. researchgate.net This highlights the potential of the bis(2-hydroxyethyl)amino group to serve as a precursor for more complex molecular architectures. The reactivity of the amine is well-established, with its nucleophilic character being stronger than that of the hydroxyl groups, allowing for selective N-alkylation under appropriate conditions. google.com

Table 2: Potential Modifications of the Bis(2-hydroxyethyl)amino Scaffold

Functional GroupReaction TypePotential New Functionality
Hydroxyl (-OH)EsterificationEsters with varying chain lengths and functionalities.
Hydroxyl (-OH)EtherificationEthers, polyethers.
Tertiary Amine (-N<)QuaternizationQuaternary ammonium salts.
Tertiary Amine (-N<)CoordinationMetal complexes.
Entire ScaffoldCyclizationHeterocyclic compounds (e.g., morpholines). researchgate.net

Exploration of Novel Chemical Properties and Applications through Structural Modification

The modification of the this compound structure opens avenues for the exploration of novel chemical properties and applications. By systematically altering the different functional groups within the molecule, researchers can tune its characteristics for specific purposes.

For instance, converting the hydroxyl groups to esters or ethers could lead to the development of new surfactants or plasticizers. The introduction of long alkyl chains would impart amphiphilic properties, making the molecules suitable for applications in detergency or as emulsifying agents. The ability of the bis(2-hydroxyethyl)amino scaffold to chelate metal ions suggests that derivatives of this compound could be explored as catalysts or as sequestering agents for heavy metals. bdmaee.net

The ketone functionality can be a precursor to a chiral center through asymmetric reduction, leading to the synthesis of optically active amino alcohols. These chiral building blocks are of significant interest in the pharmaceutical industry for the synthesis of complex drug molecules.

Furthermore, the combination of the amino and keto functionalities in a single molecule makes it a potential precursor for the synthesis of various nitrogen-containing heterocyclic compounds. Intramolecular reactions, such as condensation or cyclization, could lead to the formation of novel ring systems with potential biological activity. The study of structure-property relationships in related systems indicates that even small changes in the molecular architecture can have a profound impact on the material's properties. rsc.org The flexibility of the bis(2-hydroxyethyl)amino group, combined with the reactivity of the pentanone chain, provides a rich platform for the design and synthesis of new molecules with tailored properties.

Q & A

Q. Tables for Key Data

Parameter Value/Technique Reference
NMR (13C^{13}\text{C})δ 207.4 (C=O), 44.0 (N–CH2_2) ppm
Continuous-Flow Yield85–92% (vs. 65–70% batch)
Safety Hazard ClassificationSkin Corrosion Category 1B, Flammable
Predicted log P1.2 (EPI Suite)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.